Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Another indole derivative with antiviral properties
Uniqueness
Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 5-(carbamothioyldiazenyl)-2-methyl-1H-indeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N4O2S/c1-3-23-16(22)12-8-13-14(19-9(12)2)10-6-4-5-7-11(10)15(13)20-21-17(18)24/h4-8,19H,3H2,1-2H3,(H2,18,24) |
InChI Key |
HUVOZYJQUOSDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C3C=CC=CC3=C(C2=C1)N=NC(=S)N)C |
Origin of Product |
United States |
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